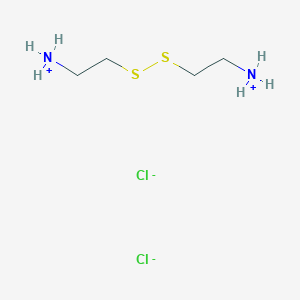

Cystamine dihydrochloride

Übersicht

Beschreibung

Cystamin-Dihydrochlorid ist eine organische Disulfidverbindung mit der chemischen Formel C4H12N2S2·2HCl. Es entsteht durch Decarboxylierung von Cystin. Diese Verbindung wird typischerweise als Dihydrochloridsalz gehandhabt, da sie bei Raumtemperatur stabil ist. Cystamin-Dihydrochlorid ist bekannt für seine Anwendungen in verschiedenen Bereichen, darunter Biochemie, Medizin und Materialwissenschaften.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Cystamin-Dihydrochlorid kann durch Oxidation von Cysteinhydrochlorid synthetisiert werden. Der Prozess umfasst die folgenden Schritte:

- Abwiegen der Komponenten: 20-50 % Cysteinhydrochlorid, 15-25 % Wasser, 1-10 % zusammengesetzter Latex, 22-35 % Adsorptionsmittel und 1-15 % Katalysator.

- Zugabe des zusammengesetzten Latex zu Wasser, gefolgt von Cysteinhydrochlorid, und gleichmäßiges Rühren.

- Das Gemisch 2-3 Stunden bei Raumtemperatur stehen lassen.

- Das Gemisch ein- oder zweimal mit einer Kolloidmühle mahlen.

- Zugabe des Adsorptionsmittels, um ein festes Pulver zu erhalten.

- Zugabe des Katalysators (Aminobuttersäure) und gleichmäßiges Rühren.

- Das Gemisch 48-120 Stunden in einem Behälter bei Raumtemperatur stehen lassen, bis die Innentemperatur der Raumtemperatur entspricht.

- Die Reaktionsprodukte in Wasser lösen, filtrieren, mit Ethanol reinigen und ausfällen, um reines Cystamin-Dihydrochlorid zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Cystamin-Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst eine präzise Temperaturregelung und den Einsatz von Flüssigphasenreaktionsanlagen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Cystamin-Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Dithiothreitol) und Nukleophile (z. B. Amine) .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Disulfide, Thiole und substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Cystamin-Dihydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Biologie: Einsatz bei der Funktionalisierung von Nanopartikeln für die siRNA- und DNA-Abgabe.

Industrie: Anwendung bei der Synthese von Disulfid-vernetzten Oligodeoxyribonukleotiden und Psammaplin A.

Wirkmechanismus

Cystamin-Dihydrochlorid entfaltet seine Wirkung durch verschiedene Mechanismen:

Minderung von oxidativem Stress: Es mindert oxidativen Stress und Entzündungen durch Hochregulierung neuroprotektiver Signalwege, die den brain-derived neurotrophic factor (BDNF) und den Nuclear factor erythroid 2-related factor 2 (Nrf2) beinhalten.

Strahlenschutzwirkung: Es bindet reversibel an gereinigte DNA und verleiht so eine StrahlenSchutzwirkung.

Neuroprotektive Signalwege: Es verstärkt neuroprotektive Signalwege, wodurch das Fortschreiten neurodegenerativer Erkrankungen möglicherweise verzögert oder gestoppt wird.

Analyse Chemischer Reaktionen

Types of Reactions

Cystamine dihydrochloride undergoes various chemical reactions, including:

Substitution: Reaction with nucleophiles to form substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and nucleophiles (e.g., amines) .

Major Products

The major products formed from these reactions include disulfides, thiols, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Treatment of Cystinosis

Cystamine dihydrochloride is primarily recognized for its role in treating cystinosis, a rare genetic disorder characterized by the accumulation of cystine within lysosomes. Cystamine acts as a cystine-depleting agent, helping to reduce cystine levels in cells.

- Case Study : A study involving patients with nephropathic cystinosis showed that treatment with cysteamine (the active form of cystamine) significantly delayed the onset of renal failure. Patients treated with oral cysteamine experienced renal transplantation at a mean age of 12.3 years, compared to 9 years for untreated patients .

Radiation Protection

This compound has been studied for its potential as a radiation-protective agent. It interferes with sulfhydryl enzymes and may protect against liver damage induced by carbon tetrachloride.

- Research Findings : Investigations have demonstrated that cystamine can mitigate the effects of radiation exposure by enhancing cellular repair mechanisms and reducing oxidative stress .

Controlled and Targeted Drug Delivery

Cystamine-based polymers have been developed for controlled and targeted drug delivery systems. These polymers are sensitive to redox conditions, allowing for the release of drugs in specific environments, such as the colon.

- Case Study : A study highlighted the use of redox-sensitive linear and cross-linked cystamine-based polymers for delivering therapeutic agents specifically to inflamed tissues, showcasing their potential in treating inflammatory bowel diseases .

Nanocarrier Systems

Recent advancements have led to the creation of multifunctional supramolecular vesicles based on cystamine complexes. These nanocarriers are designed for targeted and stimuli-responsive drug delivery.

- Research Findings : The vesicles demonstrated enhanced drug loading capacity and controlled release profiles, making them suitable for delivering anticancer drugs effectively .

Skin Care Formulations

This compound is also utilized in cosmetic formulations due to its antioxidant properties and ability to reduce skin pigmentation.

- Case Study : A reversed-phase high-performance liquid chromatography method was developed to simultaneously determine cysteamine and cystamine in cosmetic products, ensuring quality control and efficacy monitoring .

Summary of Applications

Wirkmechanismus

Cystamine dihydrochloride exerts its effects through several mechanisms:

Oxidative Stress Mitigation: It mitigates oxidative stress and inflammation by upregulating neuroprotective pathways involving brain-derived neurotrophic factor and Nuclear factor erythroid 2-related factor 2 signaling.

Radioprotective Effects: It binds reversibly with purified DNA, imparting a radiation-protective effect.

Neuroprotective Pathways: It enhances neuroprotective pathways, potentially delaying or halting the progression of neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Cystamin-Dihydrochlorid wird mit ähnlichen Verbindungen wie Cysteinamin und Cystin verglichen:

Cystin: Die oxidierte Dimerform von Cystein, die an der Stabilisierung der Proteinstruktur beteiligt ist.

Einzigartigkeit

Cystamin-Dihydrochlorid ist einzigartig aufgrund seiner Stabilität als Dihydrochloridsalz und seiner großen Bandbreite an Anwendungen in verschiedenen Bereichen, von der Biochemie bis zur Materialwissenschaft .

Ähnliche Verbindungen

- Cysteinamin

- Cystin

- 2-Mercaptoethylamin

Biologische Aktivität

Cystamine dihydrochloride, a disulfide derivative of cysteamine, is recognized for its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₄H₁₂Cl₂N₂S₂

- Density : 1.172 g/cm³

- Melting Point : 217-220 °C (decomposes)

- Boiling Point : 264.8 °C at 760 mmHg

This compound is primarily utilized in research as a transglutaminase inhibitor and has shown significant biological activity in various studies.

- Transglutaminase Inhibition : Cystamine acts as an orally active inhibitor of transglutaminase (Tgase), which plays a crucial role in protein cross-linking and cellular processes related to neurodegeneration .

- Caspase-3 Inhibition : It inhibits caspase-3 with an IC50 value of 23.6 μM, which is significant in apoptosis pathways .

- Oxidative Stress Modulation : Cystamine influences oxidative stress responses by modulating glutathione levels, thereby protecting cells from oxidative damage .

Neuroprotective Properties

This compound has been extensively studied for its neuroprotective effects, particularly in the context of Huntington's disease (HD). Research indicates that:

- In Vivo Studies : Administration of cystamine (112-225 mg/kg) in R6/2 transgenic HD mice resulted in extended survival, improved motor performance, and reduced neuropathological severity .

- Mechanism : The compound reduces Tgase activity and alters levels of neurotoxic metabolites like GGEL (N(Sigma)-(gamma-L-glutamyl)-L-lysine) .

Antioxidant Activity

Cystamine exhibits antioxidant properties through:

- Glutathione Elevation : At concentrations of 250 μM, it significantly increases glutathione levels in human neuroblastoma SH-SY5Y cells, enhancing cellular defense against oxidative stress .

Case Studies and Clinical Findings

Several studies highlight the therapeutic potential of cystamine:

- Huntington's Disease : A study demonstrated that cystamine administration improved behavioral outcomes and delayed the onset of symptoms in HD mouse models .

- Radioprotection : Cystamine has been shown to provide protective effects against radiation-induced damage, although its efficacy varies depending on the cellular context and concentration used .

Research Findings Summary Table

| Study Focus | Model | Dosage | Key Findings |

|---|---|---|---|

| Huntington's Disease | R6/2 transgenic mice | 112-225 mg/kg | Extended survival, improved motor function |

| Caspase Inhibition | SH-SY5Y cells | 250 μM | Increased glutathione levels; inhibited caspase-3 |

| Radioprotection | Various cell lines | Variable | Reduced DNA damage under ionizing radiation |

Toxicity and Safety Profile

While this compound shows promise as a therapeutic agent, it also presents potential toxicity:

Eigenschaften

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFRRMZSSPQMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-85-4 (Parent) | |

| Record name | Cystamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058766 | |

| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Cystamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-17-7 | |

| Record name | Cystamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiodi(ethylammonium) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I90T518457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cystamine dihydrochloride primarily functions as a transglutaminase 2 (TG2) inhibitor. [, , , ] This enzyme catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins, contributing to processes like extracellular matrix (ECM) stabilization and cell signaling. [, ] By inhibiting TG2, this compound can disrupt ECM remodeling, influence cell adhesion and proliferation, and modulate cellular responses to stimuli like radiation. [, , ]

A: Research suggests that this compound can inhibit the enhanced fibroblast proliferation observed on IPF-derived extracellular matrix. [] This effect is attributed to its ability to reduce aberrant crosslinking in the ECM, a hallmark of IPF, by inhibiting TG2 and lysyl oxidase-like 3 (LOXL3). []

A: Studies indicate that this compound, through its inhibition of TG2, disrupts the fusion of autophagosomes with lysosomes in glioblastoma cells. [] This occurs due to the role of TG2 in transporting syndecan 1 (SDC1) to lysosomes and facilitating the interaction between microtubule-associated protein 1 light chain 3 (LC3) on autophagosomes and ectopic P-granules 5 (EPG5) on lysosomes. [] This disruption of autophagy contributes to enhanced radiosensitivity in these cells. []

A: this compound is represented by the molecular formula C4H12N2S2·2HCl and has a molecular weight of 225.23 g/mol. [, ]

A: Yes, various spectroscopic techniques have been used to characterize this compound. 1H-NMR, FTIR, and 13C NMR have all been used to confirm its structure and analyze its properties. [, , , ] For example, 13C NMR analysis has shown that this compound likely exists in an extended conformation. []

A: In polyurethane micelles, the incorporation of this compound as a chain extender in the hard segment can influence the size of the resulting micelles. [] In hyaluronic acid nanogels, this compound is frequently employed as a crosslinking agent, imparting redox-responsiveness to the nanogels due to the presence of cleavable disulfide bonds. [, , ]

A: Yes, research has explored the stability of this compound in various contexts. For instance, studies have demonstrated its ability to form stable self-assembled monolayers (SAMs) on gold surfaces. [] Additionally, the disulfide bonds introduced by this compound in materials like hydrogels provide redox-responsiveness, allowing for degradation in reducing environments like those found within cells. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.